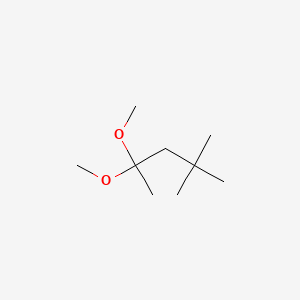![molecular formula C12H23NO3 B6175986 tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate CAS No. 1403864-96-9](/img/new.no-structure.jpg)
tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate: is a chemical compound known for its unique structural features and reactivity. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) attached to a tert-butyl group and a cyclohexyl ring. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science, due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the cyclohexyl ring, which is functionalized with a hydroxyl group and a methyl group at specific positions.
Formation of Carbamate Group: The hydroxyl group on the cyclohexyl ring is reacted with tert-butyl isocyanate under controlled conditions to form the carbamate linkage.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reaction temperature is maintained at room temperature to slightly elevated temperatures (20-40°C).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Bulk Synthesis: Large-scale reactors are used to handle the starting materials and reagents. The reaction conditions are optimized for maximum yield and purity.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired compound in high purity.
Quality Control: Analytical methods like NMR spectroscopy, mass spectrometry, and HPLC are employed to ensure the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbamate group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents in solvents like dichloromethane.
Reduction: LiAlH4 in dry ether or THF.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydride (NaH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted carbamates or ethers.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other enzymatic processes.
Medicine
In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, providing a controlled release mechanism.
Industry
In the materials science industry, this compound is used in the synthesis of polymers and coatings
Mechanism of Action
The mechanism of action of tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate involves the interaction of its functional groups with biological targets. The carbamate group can undergo hydrolysis to release the active compound, which then interacts with specific enzymes or receptors. The hydroxyl and methyl groups on the cyclohexyl ring can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1R,3R,4R)-3-hydroxy-4-sulfanylcyclohexyl]carbamate
- tert-butyl N-[(1R,3R,4R)-3-hydroxy-4-mercaptocyclohexyl]carbamate
Uniqueness
tert-butyl N-[(1S,3R,4R)-3-hydroxy-4-methylcyclohexyl]carbamate is unique due to the specific stereochemistry of the cyclohexyl ring and the presence of the methyl group. These structural features influence its reactivity and interactions with biological targets, making it distinct from other carbamate derivatives.
Properties
CAS No. |
1403864-96-9 |
|---|---|
Molecular Formula |
C12H23NO3 |
Molecular Weight |
229.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




